"Methyl 2-(bromomethyl)-6-chlorobenzoate" chemical properties
"Methyl 2-(bromomethyl)-6-chlorobenzoate" chemical properties
An In-Depth Technical Guide to Methyl 2-(bromomethyl)-6-chlorobenzoate
Authored by: A Senior Application Scientist
Introduction
Methyl 2-(bromomethyl)-6-chlorobenzoate is a bifunctional aromatic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates a reactive benzylic bromide, a sterically hindered methyl ester, and a chloro substituent on the benzene ring, makes it a valuable and versatile intermediate. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and agrochemical research. The strategic placement of its functional groups allows for selective chemical transformations, making it an essential building block for constructing complex molecular architectures.[1]
Physicochemical Properties
The fundamental properties of Methyl 2-(bromomethyl)-6-chlorobenzoate are summarized in the table below. These characteristics are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | methyl 2-(bromomethyl)-6-chlorobenzoate | PubChem[2] |
| CAS Number | 482578-63-2 | CymitQuimica[3] |
| Molecular Formula | C₉H₈BrClO₂ | PubChem[2] |
| Molecular Weight | 263.51 g/mol | PubChem[2] |
| Appearance | Solid | CymitQuimica[3] |
| Purity | Typically ≥95% | CymitQuimica[3] |
| InChI Key | NJTSSAZFZFNFPO-UHFFFAOYSA-N | PubChem[2] |
| SMILES | COC(=O)C1=C(C=CC=C1Cl)CBr | PubChem[2] |
Synthesis and Mechanism
The most common and efficient synthesis of Methyl 2-(bromomethyl)-6-chlorobenzoate involves the selective free-radical bromination of the benzylic methyl group of its precursor, Methyl 2-chloro-6-methylbenzoate. This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
Synthetic Workflow
The diagram below illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic pathway for Methyl 2-(bromomethyl)-6-chlorobenzoate.
Detailed Experimental Protocol
This protocol is based on established methods for benzylic bromination.[4]
Materials:
-
Methyl 2-chloro-6-methylbenzoate (1.0 eq)
-
N-bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl peroxide (0.1 eq)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-chloro-6-methylbenzoate in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.[4]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 10 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford the pure Methyl 2-(bromomethyl)-6-chlorobenzoate.[4]
Mechanistic Insight
The reaction proceeds via a free-radical chain mechanism. The initiator, benzoyl peroxide, decomposes upon heating to generate radicals. These radicals then abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical selectively abstracts a benzylic hydrogen from Methyl 2-chloro-6-methylbenzoate, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product and a new succinimidyl radical, which continues the chain reaction. The selectivity for the benzylic position is due to the stability of the intermediate benzylic radical.
Chemical Reactivity and Applications
The synthetic utility of Methyl 2-(bromomethyl)-6-chlorobenzoate stems from its reactive bromomethyl group.[1] This group is an excellent electrophile and is highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a wide range of functional groups.
Caption: General Sₙ2 reactivity of the title compound.
Applications in Drug Development
This compound serves as a key building block in the synthesis of novel pharmaceutical agents.[1] Its structure can be incorporated into drug candidates for various therapeutic areas, including oncology and infectious diseases, by acting as a scaffold to build more complex, biologically active molecules.[1] The ability to easily introduce different side chains via the bromomethyl group allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.
Role in Agrochemical Synthesis
In the agrochemical industry, Methyl 2-(bromomethyl)-6-chlorobenzoate is used as an intermediate in the formulation of new pesticides and herbicides.[1] The reactivity of the bromomethyl group is exploited to connect the substituted benzene ring to other molecular fragments, leading to the development of agrochemicals with enhanced efficacy and selectivity.[1]
Utility in Organic Synthesis
Beyond its specific applications in the pharmaceutical and agrochemical sectors, it is a versatile reagent in general organic synthesis. It is used to introduce the 2-chloro-6-(methoxycarbonyl)benzyl group into various molecules, a common motif in the synthesis of complex natural products and other target molecules.
Safety, Handling, and Storage
Methyl 2-(bromomethyl)-6-chlorobenzoate is an irritant and should be handled with appropriate safety precautions.
-
Hazard Classification:
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
In all cases of exposure, seek medical attention if symptoms persist.[7]
-
Conclusion
Methyl 2-(bromomethyl)-6-chlorobenzoate is a highly valuable and versatile chemical intermediate. Its unique combination of functional groups provides a powerful tool for synthetic chemists in the pharmaceutical, agrochemical, and broader chemical research communities. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel and complex molecules.
References
-
PubChem. Methyl 2-bromo-6-chlorobenzoate.[Link]
-
PubChem. Methyl 2-(bromomethyl)-4-chlorobenzoate.[Link]
-
Mac-Chem. Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.[Link]
-
PubChem. Methyl 2-(bromomethyl)-6-chlorobenzoate.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 2-(bromomethyl)-6-chlorobenzoate | C9H8BrClO2 | CID 22935208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-(bromomethyl)-6-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 4. METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE | 482578-63-2 [chemicalbook.com]
- 5. Methyl 2-(bromomethyl)-6-chlorobenzoate [chemdict.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
